molecular formula C6H6O7 B1242495 Hydroxycitric acid lactone CAS No. 27750-13-6

Hydroxycitric acid lactone

Cat. No. B1242495
CAS RN: 27750-13-6
M. Wt: 190.11 g/mol
InChI Key: PFHZIWAVXDSFTB-CVYQJGLWSA-N
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Description

Hydroxycitric acid lactone is a potent inhibitor of ATP-citrate lyase . It catalyzes the extramitochondrial cleavage of citrate to oxaloacetate and acetyl-CoA, limiting the availability of acetyl-CoA units required for fatty acid synthesis . It is also an extract from Garcinia gardneriana and displays antiproliferative and antioxidant effects .


Synthesis Analysis

Hydroxycitric acid cannot be isolated from Garcinia fruits or Hibiscus sabdariffa fruits. It exists in both the open and lactone forms . The presence of two chiral centers in the molecule is exploited to construct molecular skeletons that are otherwise difficult to synthesize . The detection of (-)-HCA was done by observing the orange spot on paper chromatography .


Molecular Structure Analysis

The molecular formula of Hydroxycitric acid lactone is C6H6O7 . It has a molecular weight of 190.11 g/mol . The presence of two chiral centers in the molecule is exploited to construct molecular skeletons that are otherwise difficult to synthesize .


Chemical Reactions Analysis

Hydroxycitric acid lactone, being an ester, can undergo hydrolysis under acidic or basic conditions . It can also be reduced with lithium aluminum hydride .

Scientific Research Applications

Anti-Obesity Compound

Garcinia lactone is the source for a natural diet ingredient Hydroxy Citric Acid (HCA) which is an anti-obesity compound . It is primarily used as a dietary supplement for weight loss and management .

Antibacterial and Antifungal Properties

Most species of Garcinia, from which Garcinia lactone is derived, possess antibacterial and antifungal properties .

Anti-Ulcerogenic Properties

Garcinia lactone has been found to have anti-ulcerogenic properties, providing potential benefits in the treatment of ulcers .

Cardioprotective Properties

The compound has been found to have cardioprotective properties, which could potentially be beneficial in the treatment and prevention of heart diseases .

Anticancer and Chemopreventive Properties

Garcinia lactone has been found to have anticancer and chemopreventive properties . This suggests potential applications in cancer treatment and prevention.

Free Radical Scavenging and Antioxidant Properties

Garcinia lactone has been found to have free radical scavenging and antioxidant properties . This suggests potential applications in the prevention of oxidative stress-related diseases.

Plant Growth Inhibitor

Hydroxycitric acid lactone, a major compound in the calyx of Hibiscus sabdariffa, is a plant growth inhibitor . This suggests potential applications in weed management and other agricultural practices.

Microbial Biotransformation of Hydroxy Fatty Acids

Lactones, including Garcinia lactone, are mainly obtained through chemical synthesis or microbial biotransformation of hydroxy fatty acids . This suggests potential applications in sustainable production methods.

Safety And Hazards

Hydroxycitric acid lactone causes serious eye irritation . It is advised to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .

Future Directions

Hydroxycitric acid lactone, a major compound in the calyx of Hibiscus sabdariffa, is a plant growth inhibitor . It has a high concentration and strong inhibitory effect, demonstrating the growth inhibitory activity of the H. sabdariffa calyx extract . Future research could focus on more sustainable production of lactones .

properties

IUPAC Name

(2S,3S)-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O7/c7-2-1-6(12,5(10)11)3(13-2)4(8)9/h3,12H,1H2,(H,8,9)(H,10,11)/t3-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHZIWAVXDSFTB-CVYQJGLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(C1(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)O[C@@H]([C@@]1(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433810
Record name Garcinia lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxycitric acid lactone

CAS RN

27750-13-6
Record name Hydroxycitric acid lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027750136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Garcinia lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYCITRIC ACID LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X481546MI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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